N-(2-chlorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide
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Overview
Description
N-(2-chlorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorophenyl group, a 4-methoxyphenylthio group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone or aldehyde.
Introduction of the 2-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a piperidine derivative reacts with 2-chlorobenzyl chloride under basic conditions.
Attachment of the 4-Methoxyphenylthio Group: This can be achieved through a thiolation reaction, where the piperidine derivative is treated with 4-methoxyphenylthiol in the presence of a suitable catalyst.
Formation of the Carboxamide Group: The final step involves the reaction of the substituted piperidine with an isocyanate or a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the 4-methoxyphenylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts reagents under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-chlorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide exerts its effects is not fully understood but may involve:
Molecular Targets: Potential targets include various receptors or enzymes in biological systems.
Pathways Involved: The compound may interact with signaling pathways related to pain, inflammation, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-4-(((4-methylphenyl)thio)methyl)piperidine-1-carboxamide: Similar structure but with a methyl group instead of a methoxy group.
N-(2-chlorophenyl)-4-(((4-hydroxyphenyl)thio)methyl)piperidine-1-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-(2-chlorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from its analogs and potentially more suitable for specific applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2S/c1-25-16-6-8-17(9-7-16)26-14-15-10-12-23(13-11-15)20(24)22-19-5-3-2-4-18(19)21/h2-9,15H,10-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHNEBGMOVSNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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